molecular formula C12H19N3O B1479703 2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine CAS No. 2098090-70-9

2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine

Cat. No.: B1479703
CAS No.: 2098090-70-9
M. Wt: 221.3 g/mol
InChI Key: GYJTWFPSIHYUBW-UHFFFAOYSA-N
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Description

2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine is a high-purity chemical compound offered for research and development purposes. This molecule features a tetrahydropyrano[4,3-c]pyrazole core, a scaffold of significant interest in medicinal chemistry due to its potential for diverse biological activity . The structure is functionalized with a cyclopropylmethyl group and a critical ethan-1-amine side chain, which can serve as a versatile handle for further chemical derivatization or as a key pharmacophoric element in the design of novel bioactive molecules. The pyrazolo[4,3-c]pyridine and related fused pyrazole systems have been documented in scientific literature as possessing antiproliferative properties and have been investigated for their utility in developing kinase inhibitors . Researchers exploring structure-activity relationships (SAR) in drug discovery may find this amine-functionalized analog particularly valuable for constructing amide libraries or as a key intermediate in synthesizing more complex target molecules. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-(cyclopropylmethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c13-5-3-12-10-8-16-6-4-11(10)14-15(12)7-9-1-2-9/h9H,1-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJTWFPSIHYUBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=C3COCCC3=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine is a compound of increasing interest in medicinal chemistry due to its unique bicyclic structure and potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2O3C_{12}H_{16}N_2O_3, with a molecular weight of 236.27g/mol236.27\,g/mol. The compound features a bicyclic structure comprising a pyrazole fused with a tetrahydropyran ring, which may enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC12H16N2O3
Molecular Weight236.27 g/mol
CAS Number2097953-07-4
Purity≥95%

The biological activity of this compound is believed to stem from its ability to interact with various biological macromolecules. Preliminary studies suggest that it may exhibit antimicrobial , antifungal , and anticancer properties. The unique structural features allow for specific binding interactions with enzymes and receptors involved in these biological processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, aminated derivatives of cyclopropylmethyl phosphonates have demonstrated significant anti-pancreatic cancer activity at low micromolar concentrations. Research indicates that the integration of amine groups into the cyclopropyl framework enhances efficacy against cancer cells .

In vitro studies have shown that certain derivatives exhibit IC50 values as low as 45μM45\,\mu M, indicating a strong potential for therapeutic application in oncology .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. A related study on pyrazole derivatives indicated that they possess antimicrobial activity against various Gram-positive and Gram-negative bacteria . The structural characteristics of the pyrazole moiety are thought to contribute significantly to this activity.

Case Studies

  • Anticancer Screening : A study evaluated the efficacy of several cyclopropylmethyl derivatives against pancreatic cancer cell lines. The results showed varying degrees of inhibition, with certain compounds demonstrating significant suppression at low concentrations .
  • Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of pyrazole derivatives. Some compounds displayed promising results against both Gram-positive and Gram-negative bacteria, suggesting a potential for development into antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variants in the Pyrano[4,3-c]pyrazole Core

2-(Cyclopropylmethyl)-2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic Acid (CAS: 2091712-81-9)
  • Molecular formula : C₁₁H₁₄N₂O₃
  • Molecular weight : 222.24 g/mol
  • Key differences: Replaces the ethanamine group with a carboxylic acid (-COOH). The carboxylic acid derivative is discontinued, suggesting challenges in synthesis or stability .
(2-Methyl-2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine
  • Molecular formula : C₈H₁₃N₃O
  • Key differences : Substitutes cyclopropylmethyl with a methyl group and ethanamine with methanamine. The smaller substituent reduces steric hindrance and may enhance binding to compact active sites .
2-(Prop-2-yn-1-yl)-2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic Acid (CAS: 2092097-53-3)
  • Molecular formula : C₁₁H₁₂N₂O₃
  • Key differences : Contains a propargyl (prop-2-yn-1-yl) group and an acetic acid moiety. The propargyl group introduces alkyne reactivity, useful for click chemistry modifications, while the acetic acid enhances water solubility .

Functional Group Modifications

N-Cyclopropyl-3-Methyl-1-(Pyridin-3-yl)-1H-Pyrazol-4-amine
  • Synthesis : Prepared via copper-catalyzed coupling of cyclopropanamine with a pyridine-pyrazole precursor .
  • Key differences: Lacks the pyrano[4,3-c]pyrazole core but retains the cyclopropylamine motif. This compound exhibits a melting point of 104–107°C and confirmed purity via NMR and HRMS, suggesting robust crystallinity .
2-[6-(Cyclopropylmethyl)-10,13-Dioxa-4,6-Diazatricyclo[7.4.0.0³,⁷]trideca-1,3(7),4,8-Tetraen-5-yl]ethan-1-amine Dihydrochloride
  • Molecular formula : C₁₅H₂₁Cl₂N₃O₂
  • Key differences : Incorporates a tricyclic system with ether linkages, enhancing conformational rigidity. The dihydrochloride salt form improves aqueous solubility for pharmacological testing .
Neuronal Enzyme Inhibitors
  • A related pyrimidine derivative, 2-[2-(1H-Imidazol-1-yl)pyrimidin-4-yl]-N-[2-(3-fluorophenyl)cyclopropylmethyl]ethan-1-amine Dihydrochloride , demonstrates potent inhibition of neuronal enzymes (IC₅₀ < 100 nM). Its cyclopropylmethyl group enhances blood-brain barrier penetration, a property likely shared by the target compound .
Antimicrobial and Anticancer Derivatives
  • Pyrazole- and pyran-containing compounds, such as 5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives, show moderate antimicrobial activity (MIC: 8–32 µg/mL) and cytotoxicity against cancer cell lines (e.g., IC₅₀: 12 µM for MCF-7). The ethanamine group in the target compound may similarly enhance cellular uptake .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Purity Key Functional Groups
Target Compound C₁₂H₁₇N₃O* 219.29 ≥95%† Cyclopropylmethyl, ethanamine
2-(Cyclopropylmethyl)-pyrazole-3-carboxylic Acid C₁₁H₁₄N₂O₃ 222.24 ≥95% Carboxylic acid
(2-Methyl-pyrazol-3-yl)methanamine C₈H₁₃N₃O 167.21 ≥95% Methyl, methanamine
2-(Propargyl)-pyrazol-3-yl)acetic Acid C₁₁H₁₂N₂O₃ 220.23 ≥95% Propargyl, acetic acid

*Inferred from structural analogs. †Assumed based on synthesis protocols in .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound can be logically divided into two main parts:

The key challenge is the regioselective formation of the fused heterocyclic system and selective functionalization to install the ethanamine moiety.

Construction of the Tetrahydropyrano[4,3-c]pyrazole Core

2.1 Cyclization Approaches

  • The fused tetrahydropyrano-pyrazole ring system is typically prepared via cyclization reactions involving pyrazole derivatives and appropriately functionalized pyran precursors.
  • A common approach involves the condensation of a pyrazole-3-carbaldehyde or pyrazole-3-ketone with a hydroxy-substituted alkene or aldehyde to induce ring closure through nucleophilic attack and subsequent cyclization.
  • The cyclopropylmethyl substituent can be introduced by alkylation of the pyrazole nitrogen or carbon at an earlier synthetic stage using cyclopropylmethyl halides under basic conditions.

2.2 Literature and Patent Insights

  • Patents on tetrasubstituted alkene compounds describe methods for synthesizing complex fused heterocycles via stepwise cyclization and functional group transformations, which can be adapted for this compound’s core.
  • The stereochemistry of the tetrahydropyrano ring is controlled by the cyclization conditions and choice of starting materials, often involving chiral auxiliaries or catalysts.

Introduction of the Ethan-1-amine Side Chain

3.1 Reductive Amination

  • Reductive amination is a widely used method for synthesizing primary amines such as ethan-1-amine derivatives. It involves the reaction of a carbonyl compound (aldehyde or ketone) with ammonia or a primary amine followed by reduction of the resulting imine or iminium ion.
  • For this compound, the 3-position of the pyrazole ring can be functionalized with an aldehyde or ketone group, which then undergoes reductive amination with ammonia or an amine source to install the ethan-1-amine side chain.
  • Typical reducing agents include sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation with palladium on carbon under mild conditions.

3.2 Curtius Rearrangement

  • Alternatively, the ethanamine moiety can be introduced via Curtius rearrangement starting from a carboxylic acid precursor at the 3-position. The acid is converted to an acyl azide, which upon heating rearranges to an isocyanate intermediate that hydrolyzes to the primary amine.
  • This method is advantageous when the acid functionality is readily available or can be introduced selectively on the heterocyclic core.

3.3 Hofmann Rearrangement

  • Hofmann rearrangement of primary amides can also yield primary amines. If the 3-position can be converted to a primary amide, treatment with halogen and base can produce the ethan-1-amine derivative.
  • This method is less commonly used for complex heterocycles due to harsh conditions but remains an option depending on the substrate stability.

Summary Table of Preparation Methods

Step Method Key Reagents/Conditions Notes/Advantages
Core construction Cyclization Pyrazole derivatives + hydroxyalkenes, base, heat Enables regioselective fused ring formation
Cyclopropylmethyl introduction Alkylation Cyclopropylmethyl halide, base (e.g., K2CO3) Introduces cyclopropylmethyl substituent
Ethan-1-amine installation Reductive amination Aldehyde/ketone + NH3 or amine + NaBH3CN or H2/Pd Mild conditions, high selectivity
Ethan-1-amine installation Curtius rearrangement Acyl azide intermediate, heat, water Useful if acid precursor available
Ethan-1-amine installation Hofmann rearrangement Primary amide + Br2/Cl2 + NaOH Harsh conditions, less common for complex systems

Detailed Research Findings

  • Reductive amination is the most versatile and widely applicable method for introducing the ethan-1-amine group on heterocyclic systems, offering mild reaction conditions and good yields. It allows for selective amine installation without disturbing sensitive ring systems.
  • Curtius rearrangement is a powerful alternative when the carboxylic acid precursor is accessible, enabling direct conversion to the amine with retention of stereochemistry and minimal side reactions.
  • Cyclization strategies for the fused tetrahydropyrano-pyrazole core rely heavily on the choice of starting materials and reaction conditions to control regio- and stereochemistry. Chiral catalysts or auxiliaries may be employed to obtain enantiomerically enriched products.
  • The cyclopropylmethyl substituent is typically introduced early in the synthesis to avoid complications during ring closure and amine installation steps.

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-(2-(cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine?

Methodological Answer: The synthesis of structurally similar pyrazole derivatives (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) involves coupling reactions using cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35°C for 48 hours . Key factors include:

  • Catalyst selection : Copper-based catalysts improve coupling efficiency, but alternative transition metals (e.g., Pd or Ni) could reduce reaction times.
  • Solvent optimization : Polar aprotic solvents like DMSO enhance solubility, but may degrade thermally sensitive intermediates.
  • Purification : Gradient chromatography (e.g., 0–100% ethyl acetate/hexane) is critical for isolating pure products, with yields often <20% due to side reactions .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR (e.g., δ 8.87 ppm for pyridyl protons) confirm regiochemistry and cyclopropane integration .
  • High-resolution mass spectrometry (HRMS) : ESI-HRMS (e.g., m/z 215 [M+H]+^+) validates molecular weight and fragmentation patterns .
  • Melting point analysis : Sharp melting ranges (e.g., 104–107°C) indicate purity, though differential scanning calorimetry (DSC) is preferred for polymorph identification.

Q. What safety protocols are recommended for handling this amine derivative?

Methodological Answer:

  • Exposure limits : Follow GBZ 2.1-2007 standards for workplace air quality, though specific thresholds for this compound are unlisted .
  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to mitigate skin/eye irritation risks, as advised for structurally similar amines (e.g., 4-cyclopentylpiperazin-1-amine) .
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl from extraction) before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields reported for analogous pyrazole derivatives?

Methodological Answer: Discrepancies in yields (e.g., 17.9% vs. higher yields in other studies) may arise from:

  • Reagent purity : Trace moisture in DMSO or cesium carbonate can deactivate catalysts .
  • Reaction monitoring : Use LC-MS to track intermediate formation and optimize reaction termination times.
  • Side reactions : Competing pathways (e.g., cyclopropane ring-opening) require quenching with dilute HCl during extraction .

Q. What experimental frameworks are suitable for studying the environmental fate of this compound?

Methodological Answer: Adopt the INCHEMBIOL project’s multi-phase approach :

  • Phase 1 : Determine octanol-water partition coefficients (log P) and soil sorption (Koc_{oc}) via shake-flask assays.
  • Phase 2 : Use HPLC-UV/MS to quantify degradation products in simulated sunlight (λ > 290 nm).
  • Phase 3 : Assess ecotoxicity using Daphnia magna bioassays at varying concentrations (0.1–100 ppm).

Q. How can computational modeling complement experimental studies of this compound’s bioactivity?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina to predict binding affinities for targets like serotonin receptors (e.g., 5-HT2A_{2A}), leveraging structural data from pyrazolo[3,4-d]pyrimidine derivatives .
  • QSAR modeling : Correlate substituent effects (e.g., cyclopropylmethyl vs. methyl groups) with activity using descriptors like polar surface area and H-bond donor count .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in GROMACS.

Q. What strategies address discrepancies in NMR data for structurally similar compounds?

Methodological Answer:

  • Solvent effects : Compare CDCl3_3 vs. DMSO-d6_6 spectra to identify solvent-induced shifts (e.g., δ 8.87 ppm in CDCl3_3 vs. δ 8.92 ppm in DMSO) .
  • Dynamic processes : Variable-temperature NMR (VT-NMR) can reveal conformational exchange in the tetrahydropyrano ring.
  • Isotopic labeling : Synthesize 15^{15}N-labeled analogs to resolve overlapping amine signals .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine
Reactant of Route 2
2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine

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